Cas no 1368808-09-6 (1-(1H-indol-3-yl)cyclopentan-1-amine)

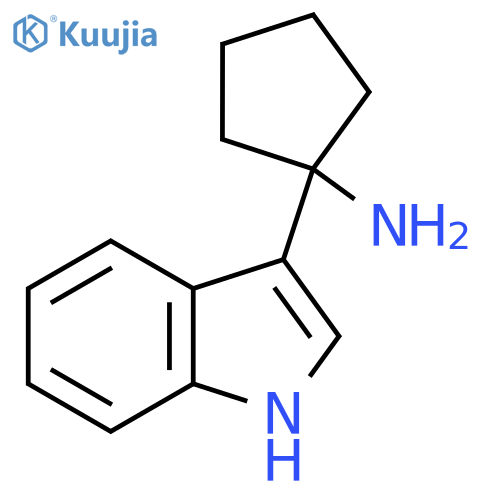

1368808-09-6 structure

商品名:1-(1H-indol-3-yl)cyclopentan-1-amine

1-(1H-indol-3-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(1H-indol-3-yl)cyclopentan-1-amine

- 1368808-09-6

- EN300-1838438

-

- インチ: 1S/C13H16N2/c14-13(7-3-4-8-13)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,15H,3-4,7-8,14H2

- InChIKey: OJCOOXIZZMKMPY-UHFFFAOYSA-N

- ほほえんだ: NC1(C2=CNC3C=CC=CC2=3)CCCC1

計算された属性

- せいみつぶんしりょう: 200.131348519g/mol

- どういたいしつりょう: 200.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 41.8Ų

1-(1H-indol-3-yl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1838438-10.0g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1838438-2.5g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-0.1g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-0.5g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-1g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-1.0g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1838438-5.0g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1838438-0.25g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-0.05g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1838438-10g |

1-(1H-indol-3-yl)cyclopentan-1-amine |

1368808-09-6 | 10g |

$4236.0 | 2023-09-19 |

1-(1H-indol-3-yl)cyclopentan-1-amine 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1368808-09-6 (1-(1H-indol-3-yl)cyclopentan-1-amine) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量